REACTION_CXSMILES
|
[NH:1]1[CH2:4][CH:3]([CH2:5][CH2:6][OH:7])[CH2:2]1.F[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[N:10]=1.C(N(CC)CC)C>CO>[CH3:15][C:11]1[N:10]=[C:9]([N:1]2[CH2:4][CH:3]([CH2:5][CH2:6][OH:7])[CH2:2]2)[CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
0.497 g
|
Type
|
reactant
|
Smiles
|
N1CC(C1)CCO
|
Name
|
|
Quantity
|
1.014 mL
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
2.072 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil was redissolved in DCM
|
Type
|
WASH
|
Details
|
washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Solution was dried (Na2SO4), and solvent
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Type
|
CUSTOM
|
Details
|
This was then purified by flash chromatography (10 g silica column, DCM to 2% MeOH in DCM gradient)
|
Type
|
CUSTOM
|
Details
|
solvent removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)N1CC(C1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |